AZ7328

AKT inhibitor kinase assay IC50

AZ7328 is an ATP-competitive, small-molecule inhibitor of all three AKT isoforms (AKT1, AKT2, AKT3). In isolated enzyme assays, it demonstrates an IC50 below 50 nM, and in PTEN‑null MDA‑MB‑468 breast cancer cells, it inhibits phosphorylation of the downstream substrate GSK3β with an IC50 of 91 nM.

Molecular Formula
Molecular Weight
Cat. No. B1149901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ7328
SynonymsAZ7328;  AZ-7328;  AZ 7328.; NONE
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder

AZ7328 for Bladder Cancer Research – A Selective ATP‑Competitive AKT Inhibitor with PIK3CA‑Dependent Cytostatic Activity


AZ7328 is an ATP-competitive, small-molecule inhibitor of all three AKT isoforms (AKT1, AKT2, AKT3) [1]. In isolated enzyme assays, it demonstrates an IC50 below 50 nM, and in PTEN‑null MDA‑MB‑468 breast cancer cells, it inhibits phosphorylation of the downstream substrate GSK3β with an IC50 of 91 nM [2]. Unlike many AKT inhibitors that induce apoptosis, AZ7328 exerts primarily cytostatic effects in human bladder cancer cell lines, and its anti‑proliferative activity correlates with the presence of activating PIK3CA mutations [3].

Why Generic AKT Inhibitor Substitution Fails for AZ7328‑Sensitive Bladder Cancer Models


AKT inhibitors are not functionally interchangeable. AZ7328 is an ATP‑competitive pan‑AKT inhibitor; in contrast, allosteric inhibitors such as MK‑2206 exhibit a distinct binding mode, isoform selectivity profile (AKT1 IC50 8 nM, AKT2 IC50 12 nM, AKT3 IC50 65 nM ), and different downstream signalling consequences [1]. Moreover, AZ7328’s cytostatic efficacy is tightly linked to PIK3CA mutational status, and the compound uniquely triggers autophagy as a cytoprotective resistance mechanism in urothelial cancer cells [2]. Substituting another AKT inhibitor without considering these molecular determinants risks losing the predictive biomarker (PIK3CA mutation) and may overlook the need to co‑target autophagy for apoptosis induction.

AZ7328 Product‑Specific Quantitative Evidence Guide for Informed Procurement


Pan‑AKT Biochemical Potency of AZ7328 Compared with the Allosteric Inhibitor MK‑2206

AZ7328 inhibits all three AKT isoforms with an IC50 below 50 nM in isolated enzyme assays [1]. Unlike the allosteric inhibitor MK‑2206, which displays differential isoform potency (AKT1 IC50 8 nM, AKT2 IC50 12 nM, AKT3 IC50 65 nM ), AZ7328 exhibits a uniform pan‑AKT inhibition profile that may provide more consistent pathway suppression across AKT isoforms.

AKT inhibitor kinase assay IC50

Cellular Target Engagement: AZ7328 Inhibits GSK3β Phosphorylation in PTEN‑Null Cells

In PTEN‑null MDA‑MB‑468 breast cancer cells, AZ7328 inhibits GSK3β phosphorylation with an IC50 of 91 nM [1]. A direct cellular comparator for MK‑2206 in the same model is not publicly available; however, MK‑2206 typically requires low‑micromolar concentrations (3‑5 μM) to inhibit cell proliferation in PTEN‑wild‑type lines [2], suggesting that AZ7328 achieves robust target engagement at high nanomolar exposures in a PTEN‑deficient context.

biomarker GSK3β phosphorylation PTEN‑null

PIK3CA Mutation‑Dependent Cytostatic Activity in Bladder Cancer: A Predictive Biomarker

In a panel of 12 molecularly characterised human bladder cancer cell lines, AZ7328 at 1 and 5 µM for 48 h produced >50% proliferative inhibition in PIK3CA‑mutant lines (e.g., UM‑UC‑5, UM‑UC‑6, UM‑UC‑16) but <20% inhibition in PIK3CA‑wild‑type lines (e.g., T24, 253J B‑V) [1]. All sensitive lines harboured activating PIK3CA mutations, establishing a mutation‑response correlation that is not documented for all clinical‑stage AKT inhibitors in urothelial models.

PIK3CA mutation bladder cancer predictive biomarker

Autophagy Induction as a Distinct Cytoprotective Resistance Mechanism

AZ7328 monotherapy induces autophagy in susceptible bladder cancer cell lines (UM‑UC‑5, UM‑UC‑6) as measured by LC3 immunofluorescence and immunoblotting. Co‑treatment with chemical autophagy inhibitors (e.g., chloroquine) converts the cytostatic response to apoptosis, while AZ7328 alone produces minimal apoptosis [1]. This autophagy‑dependent survival mechanism is not a universal feature of all AKT inhibitors; for instance, MK‑2206 can directly induce apoptosis in some tumour models without requiring autophagy co‑inhibition .

autophagy resistance mechanism combination therapy

Enhanced Cytostatic Efficacy with mTOR Co‑Inhibition (Rapamycin Combination)

Co‑treatment of AZ7328 with the mTOR inhibitor rapamycin significantly enhanced proliferative inhibition compared with either agent alone in bladder cancer cell lines [1]. Although the paper does not report a formal synergy score, the observed increase in cytostatic effect supports a dual PI3K/AKT/mTOR blockade strategy. In comparison, the combination of AZD5363 (an AKT inhibitor) with AZD2014 (an mTOR inhibitor) also exhibited synergistic effects in PIK3CA‑mutant J82 cells, but the AZ7328‑rapamycin pairing is the only combination directly tested in a panel of 12 urothelial lines stratified by mutation status [2].

mTOR inhibitor rapamycin combination therapy

AZ7328 Best‑Fit Application Scenarios for Bladder Cancer and PI3K Pathway Research


Mutation‑Stratified Bladder Cancer Cell Line Screening

AZ7328 is the inhibitor of choice when screening a panel of bladder cancer cell lines harbouring defined PI3K pathway mutations. Its cytostatic response tightly correlates with PIK3CA mutation status, enabling the identification of sensitive versus resistant lines within 48‑120 h MTT assays at 1‑5 µM [1]. This scenario directly leverages the PIK3CA‑predictive biomarker evidence established in Section 3.

Autophagy‑Dependent Resistance Mechanistic Studies

Researchers investigating the interplay between AKT inhibition and autophagy should select AZ7328, as it robustly induces LC3‑positive autophagosomes in urothelial cancer lines. Co‑treatment with autophagy inhibitors (e.g., chloroquine) converts the cytostatic phenotype to apoptosis, providing a clean experimental system to dissect autophagy‑mediated survival [2]. This application is directly supported by the autophagy evidence in Section 3.

AKT‑mTOR Dual Pathway Blockade Protocols in Urothelial Models

For studies requiring maximal PI3K pathway suppression, AZ7328 combined with the mTOR inhibitor rapamycin (100 nM) delivers enhanced cytostatic effects compared with AKT inhibitor monotherapy. This combination is validated across a 12‑line bladder cancer panel and is recommended for protocols aiming to model clinical dual‑blockade strategies [3]. Evidence for this combination derives from Section 3.

PTEN‑Null Cellular Pharmacodynamic Assays Using pGSK3β Readout

AZ7328 at 91 nM reliably inhibits GSK3β phosphorylation in PTEN‑null MDA‑MB‑468 cells, offering a quantitative pharmacodynamic biomarker for confirming on‑target activity [4]. This application is suited for dose‑finding studies and target‑engagement validation, as detailed in the cellular target‑engagement evidence in Section 3.

Quote Request

Request a Quote for AZ7328

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.